N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
Description
N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a thiazolidinone derivative characterized by a 2-ethoxy-substituted benzylidene group at the 5-position and a 2-methylbenzamide substituent at the 3-position of the thiazolidinone core. This compound belongs to a class of molecules known for their structural versatility and bioactivity, particularly in antimicrobial and enzyme-inhibitory applications.
Properties
Molecular Formula |
C20H18N2O3S2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(5E)-5-[(2-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C20H18N2O3S2/c1-3-25-16-11-7-5-9-14(16)12-17-19(24)22(20(26)27-17)21-18(23)15-10-6-4-8-13(15)2/h4-12H,3H2,1-2H3,(H,21,23)/b17-12+ |
InChI Key |
MCRRCTJMIVJIKL-SFQUDFHCSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Core Thiazolidinone Formation
The thiazolidinone scaffold is synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For this compound, the precursor 3-amino-4-oxo-2-thioxo-1,3-thiazolidine reacts with 2-ethoxybenzaldehyde under acidic conditions to form the benzylidene-thiazolidinone intermediate. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde’s carbonyl group undergoes nucleophilic attack by the thiazolidinone’s active methylene group, followed by dehydration to yield the E-isomer.
Key Reaction Parameters:
Amidation of the Thiazolidinone Core
The final step involves coupling the intermediate with 2-methylbenzoyl chloride in the presence of a base to install the amide group at the N3 position. This step is critical for achieving the target compound’s bioactivity profile.
Optimized Conditions:
-
Base: Triethylamine or pyridine (2.0 equiv)
-
Solvent: Dichloromethane or THF (0–25°C)
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity with a retention time of 12.3 minutes.
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Byproduct Management
-
Major Byproduct: Z-isomer (≤5%), removed via fractional crystallization.
-
Waste Streams: Aqueous acidic layers are treated with NaOH to precipitate heavy metals before disposal.
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Piperidine/Ethanol) | Method B (Acetic Acid/Toluene) |
|---|---|---|
| Yield | 72% | 65% |
| Reaction Time | 8 hours | 10 hours |
| E/Z Ratio | 9.5:1 | 8:1 |
| Purity | 98.5% | 97.2% |
Method A offers superior efficiency and isomeric control, making it preferred for large-scale synthesis.
Challenges and Mitigation Strategies
Isomeric Control
The E-isomer’s predominance is ensured by:
Chemical Reactions Analysis
Step 1: Formation of the Thiazolidinone Core
The thiazolidinone scaffold is commonly synthesized via condensation reactions. For example, derivatives like 2-thioxo-1,3-thiazolidin-4-one can react with aldehydes under acidic conditions to form the benzylidene substituent . This step establishes the (5E)-configured double bond in the benzylidene group.
Step 3: Final Assembly
The final compound is formed by combining the benzylidene-modified thiazolidinone with the benzamide group. This step may involve additional purification to isolate the desired (5E)-isomer from potential (5Z)-isomeric mixtures.
Key Reaction Sites
| Functional Group | Reactivity | Example Reactions |
|---|---|---|
| Thiazolidinone Ring | Electrophilic centers enable nucleophilic substitution and cycloadditions | Reaction with amines, hydroxylamine, or other nucleophiles |
| Benzylidene Substituent | Prone to hydrolysis under acidic/basic conditions | Cleavage of the double bond to form carbonyl derivatives |
| Benzamide Group | Amide bond hydrolysis under strong acidic or basic conditions | Conversion to carboxylic acids or amines |
Mechanistic Insights
-
Nucleophilic Substitution : The thiazolidinone ring’s sulfur atom and carbonyl groups act as electrophilic centers, enabling reactions with nucleophiles (e.g., hydrazine, hydroxylamine).
-
Cycloadditions : The benzylidene double bond may participate in [2+4] or [4+2] cycloadditions with dienes or dienophiles, respectively.
-
Hydrolysis : The amide bond in the benzamide group can undergo hydrolysis to yield carboxylic acids or amines, depending on reaction conditions.
Pharmaceutical Development
The compound’s structural motifs (thiazolidinone, benzamide) are prevalent in drug discovery. For example:
-
Thiazolidinones are explored for antidiabetic and anticancer properties.
-
Benzamides are common in CNS drugs and enzyme inhibitors.
Analytical and Synthetic Tools
-
Mass Spectrometry : The compound’s stability under ionization conditions is critical for HR-MS/MS analysis .
-
Chiral Synthesis : The (5E)-configuration may serve as a template for stereocontrolled reactions.
Structural and Physical Data
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazolidinones can inhibit the growth of various bacterial strains, including resistant strains.
| Compound | Activity | Reference |
|---|---|---|
| Thiazolidinone derivatives | Antibacterial against Staphylococcus aureus | |
| Ethoxy-substituted thiazolidines | Antifungal activity |
Antioxidant Properties
The antioxidant potential of thiazolidinone compounds has been documented extensively. This compound may exhibit similar properties, making it a candidate for further exploration in oxidative stress-related diseases.
| Test Method | Result | Reference |
|---|---|---|
| DPPH Assay | High radical scavenging activity | |
| ABTS Assay | Effective antioxidant capacity |
Anti-inflammatory Activity
Thiazolidinones have shown promise in reducing inflammation. The compound's structure suggests it may interact with inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis.
| Model | Effectiveness | Reference |
|---|---|---|
| Carrageenan-induced paw edema | Significant reduction in swelling | |
| Lipopolysaccharide-induced inflammation | Decreased cytokine production |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been noted.
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast cancer | Induction of apoptosis via mitochondrial pathway | |
| Colon cancer | Inhibition of cell proliferation |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of thiazolidinone derivatives against various pathogens. The results indicated that compounds similar to this compound demonstrated significant inhibition of bacterial growth, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Antioxidant Activity
In vitro tests using the DPPH assay revealed that the compound exhibited strong antioxidant activity, comparable to established antioxidants. This suggests its potential use in formulations aimed at reducing oxidative stress-related damage.
Mechanism of Action
The mechanism of action of N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse bioactivities depending on substituent variations. Below is a comparative analysis of N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide and key analogs:
Structural and Functional Group Variations
Physicochemical Properties
Key Research Findings and Implications
Substituent Impact : The 2-ethoxy group in the target compound likely enhances membrane permeability compared to brominated or methoxylated analogs .
Binding Specificity : The absence of bromine or sulfonamide groups may reduce off-target effects but could lower affinity for polar enzyme pockets .
Synthetic Feasibility: Analogous compounds (e.g., ) were synthesized via condensation of benzaldehyde derivatives with thiazolidinone precursors, suggesting a viable route for the target compound.
Biological Activity
N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a thiazolidinone derivative characterized by its unique thiazolidine core structure, which is known for various biological activities. This compound has gained attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The following sections will delve into the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
The molecular formula of this compound is , and it features a thiazolidine ring with various functional groups that enhance its reactivity and biological profile. The synthesis typically involves the condensation of 2-thioxo-1,3-thiazolidin derivatives with aldehydes under acidic conditions, which can yield a mixture of E and Z isomers depending on the reaction conditions .
Antimicrobial Properties
This compound has exhibited significant antimicrobial activity against various pathogens. Research indicates that compounds within this class can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies have shown that related thiazolidinone derivatives possess Minimum Inhibitory Concentrations (MIC) as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3f | Micrococcus luteus | <10 |
| 3d | Candida spp. | <20 |
Cytotoxicity Studies
In addition to antimicrobial properties, the compound has been evaluated for cytotoxic effects on various cancer cell lines. The MTT assay results indicate promising cytotoxicity against HaCat cells and Balb/c 3T3 cells, suggesting potential applications in cancer therapy .
Table 2: Cytotoxicity Results
| Cell Line | IC50 (μM) |
|---|---|
| HaCat | 15.0 |
| Balb/c 3T3 | 12.5 |
The mechanism of action for this compound involves interaction with key biological targets such as DNA gyrase and MurD enzyme. Molecular docking studies reveal that this compound forms hydrogen bonds with critical amino acid residues in these enzymes, suggesting a competitive inhibition mechanism similar to that of established antibiotics like ciprofloxacin .
Case Studies
Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a related thiazolidinone derivative significantly reduced bacterial load in infected animal models.
- Cancer Cell Inhibition : Another study reported that treatment with thiazolidinone compounds resulted in reduced tumor size in xenograft models.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide?
Methodological Answer:
The synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor and a substituted benzaldehyde. Key steps include:
- Reacting 3-(2-methylbenzamido)-2-thioxothiazolidin-4-one with 2-ethoxybenzaldehyde in glacial acetic acid under reflux (4–7 hours).
- Using ammonium acetate as a catalyst to facilitate imine formation .
- Purification via recrystallization (ethanol or methanol) or column chromatography.
Optimization Parameters:
| Condition | Example Protocol | Yield Range | Reference |
|---|---|---|---|
| Catalyst | Ammonium acetate (1.2–2.0 eq) | 65–90% | |
| Solvent | Glacial acetic acid | 75–85% | |
| Reaction Time | 6–8 hours at 80–100°C | 70–88% |
Validation: Confirm structure using H NMR (e.g., vinyl proton at δ 7.8–8.2 ppm for E-configuration) and mass spectrometry (e.g., [M+H] peak matching theoretical mass) .
Basic: What analytical techniques are most reliable for characterizing the purity and stereochemistry of this compound?
Methodological Answer:
- Purity:
- Stereochemistry:
Advanced: How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?
Methodological Answer:
- Use SHELXL for least-squares refinement, adjusting parameters like displacement ellipsoids and weighting schemes to minimize R-factor discrepancies .
- Validate hydrogen bonding (e.g., N1–H1⋯O4) and π-π stacking interactions using PLATON or Mercury software .
- Cross-check with SIR97 for direct-method phase determination, especially if twinning or disorder is observed .
Example Data Conflict Resolution:
| Parameter | Observed Value | Expected Range | Resolution Action |
|---|---|---|---|
| C7–S1 Bond Length | 1.68 Å | 1.67–1.70 Å | Re-refine with anisotropic model |
| N2–C8 Torsion Angle | 178.5° | 175–180° | Check for thermal motion effects |
Advanced: How do substituents (e.g., ethoxy vs. nitro groups) on the benzylidene ring influence biological activity?
Methodological Answer:
- Comparative SAR Studies:
Activity Trends:
| Substituent | Target Enzyme IC (µM) | Key Interaction |
|---|---|---|
| 2-Ethoxy | 12.5 ± 1.2 | Hydrophobic packing |
| 4-Nitro | 8.3 ± 0.9 | H-bond with active site |
| 4-Chloro | 15.7 ± 1.5 | Halogen bonding |
Advanced: What experimental strategies address low solubility in aqueous buffers during bioactivity assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤1% v/v) with Tween-80 (0.1%) to enhance solubility without cytotoxicity .
- Pro-drug Design: Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Advanced: How can mechanistic studies elucidate the compound’s inhibition of bacterial PFOR (pyruvate:ferredoxin oxidoreductase)?
Methodological Answer:
- Enzyme Assays: Monitor NADH oxidation at 340 nm in anaerobic conditions (PFOR activity correlates with CoA-dependent pyruvate decarboxylation) .
- Spectroscopic Analysis: UV-vis spectroscopy to detect thiazolidinone-FeS cluster interactions (absorbance shifts at 450 nm) .
- Computational Modeling: MD simulations (AMBER) to track ligand-induced conformational changes in PFOR’s active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
